Cas no 6081-87-4 (2-Chloro-n-4-(4-methylphenyl)-1,3-thiazol-2-ylacetamide)

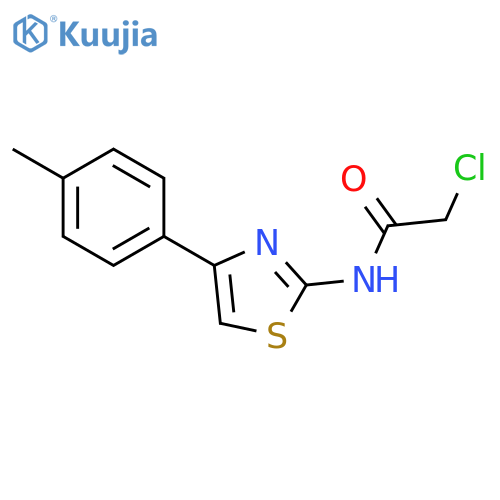

6081-87-4 structure

商品名:2-Chloro-n-4-(4-methylphenyl)-1,3-thiazol-2-ylacetamide

CAS番号:6081-87-4

MF:C12H11ClN2OS

メガワット:266.746540307999

MDL:MFCD00657851

CID:525357

PubChem ID:824089

2-Chloro-n-4-(4-methylphenyl)-1,3-thiazol-2-ylacetamide 化学的及び物理的性質

名前と識別子

-

- 2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide

- 2-CHLORO-N-(4-P-TOLYL-THIAZOL-2-YL)-ACETAMIDE

- 2-Chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-acetamide

- Z56889132

- EN300-01955

- CS-0218755

- 2-Chloro-N-(4-(p-tolyl)thiazol-2-yl)acetamide

- F73757

- VS-04137

- BBL014045

- 6081-87-4

- DTXSID90356427

- AKOS000115696

- SR-01000356476-1

- 2-chloro-N-(4-p-tolylthiazol-2-yl)acetamide

- STK206178

- MFCD00657851

- 2-CHLORO-N-(4-P-TOLYL-THIAZOL-2-YL)ACETAMIDE

- SR-01000356476

- ALBB-002205

- 2-Chloro-n-4-(4-methylphenyl)-1,3-thiazol-2-ylacetamide

-

- MDL: MFCD00657851

- インチ: InChI=1S/C12H11ClN2OS/c1-8-2-4-9(5-3-8)10-7-17-12(14-10)15-11(16)6-13/h2-5,7H,6H2,1H3,(H,14,15,16)

- InChIKey: OVZLZSDKRSUJAB-UHFFFAOYSA-N

- ほほえんだ: CC1=CC=C(C2=CSC(NC(CCl)=O)=N2)C=C1

計算された属性

- せいみつぶんしりょう: 266.02800

- どういたいしつりょう: 266.028

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 269

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 70.2A^2

- 疎水性パラメータ計算基準値(XlogP): 3.1

じっけんとくせい

- 密度みつど: 1.346

- 屈折率: 1.638

- PSA: 70.23000

- LogP: 3.36880

2-Chloro-n-4-(4-methylphenyl)-1,3-thiazol-2-ylacetamide セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

-

危険物標識:

- 危険レベル:IRRITANT

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2-Chloro-n-4-(4-methylphenyl)-1,3-thiazol-2-ylacetamide 税関データ

- 税関コード:2934100090

- 税関データ:

中国税関コード:

2934100090概要:

2934100090.構造上に非縮合チアゾール環を含む化合物(水素化の有無にかかわらず)。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、

要約:

2934100090構造中に非縮合チアゾール環(水素化の有無にかかわらず)を含むその他の化合物付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:20.0%

2-Chloro-n-4-(4-methylphenyl)-1,3-thiazol-2-ylacetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB378222-1 g |

2-Chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide |

6081-87-4 | 1g |

€239.00 | 2023-04-25 | ||

| eNovation Chemicals LLC | Y1261905-100mg |

2-CHLORO-N-(4-P-TOLYL-THIAZOL-2-YL)-ACETAMIDE |

6081-87-4 | 95% | 100mg |

$185 | 2024-06-06 | |

| TRC | B801795-100mg |

2-Chloro-n-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide |

6081-87-4 | 100mg |

$ 210.00 | 2022-06-06 | ||

| TRC | B801795-10mg |

2-Chloro-n-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide |

6081-87-4 | 10mg |

$ 50.00 | 2022-06-06 | ||

| abcr | AB378222-10 g |

2-Chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide |

6081-87-4 | 10g |

€1074.00 | 2023-04-25 | ||

| Alichem | A059005459-5g |

2-Chloro-N-(4-(p-tolyl)thiazol-2-yl)acetamide |

6081-87-4 | 95% | 5g |

$771.72 | 2023-09-01 | |

| A2B Chem LLC | AG66097-5g |

2-Chloro-n-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide |

6081-87-4 | 95% | 5g |

$680.00 | 2024-04-19 | |

| 1PlusChem | 1P00EAKX-250mg |

2-CHLORO-N-(4-P-TOLYL-THIAZOL-2-YL)-ACETAMIDE |

6081-87-4 | 95% | 250mg |

$340.00 | 2024-04-22 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1289425-5g |

2-Chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide |

6081-87-4 | 95+% | 5g |

¥21893.00 | 2024-05-07 | |

| abcr | AB378222-1g |

2-Chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide; . |

6081-87-4 | 1g |

€237.00 | 2025-02-27 |

2-Chloro-n-4-(4-methylphenyl)-1,3-thiazol-2-ylacetamide 関連文献

-

Lingqing Ge,Qiaozhen Hu,Mengrao Shi,Huiyun Yang,Guoji Zhu RSC Adv. 2017 7 32909

6081-87-4 (2-Chloro-n-4-(4-methylphenyl)-1,3-thiazol-2-ylacetamide) 関連製品

- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)

- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

- 42464-96-0(NNMTi)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:6081-87-4)2-Chloro-n-4-(4-methylphenyl)-1,3-thiazol-2-ylacetamide

清らかである:99%/99%

はかる:250mg/1g

価格 ($):340.0/1257.0